1-Iodo-2-(methylsulfinyl)benzene
Overview
Description
“1-Iodo-2-(methylsulfinyl)benzene” is a chemical compound with the molecular formula C7H7IOS . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of “1-Iodo-2-(methylsulfinyl)benzene” consists of a benzene ring with an iodine atom and a methylsulfinyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound .Scientific Research Applications
Application in Synthesis of Methyl Sulfones
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “1-Iodo-2-(methylsulfinyl)benzene” is used in the synthesis of methyl sulfones . Methyl sulfones are important compounds in organic chemistry and have various applications, including as intermediates in pharmaceutical and agrochemical synthesis .
- Methods of Application or Experimental Procedures : The compound is used in a copper-catalyzed S-methylation of sulfonyl hydrazides with TBHP (tert-butyl hydroperoxide) for the synthesis of methyl sulfones in water . The yields were determined based on sulfonyl hydrazides .
- Results or Outcomes : The synthesis resulted in a white solid with an 88% yield . The product was characterized using 1H and 13C NMR spectra .
Application in Synthesis of Benzyl-Protected 2-Iodo-4-Tert-Octylphenol
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : “1-Iodo-2-(methylsulfinyl)benzene” is used in the synthesis of new benzyl-protected 2-iodo-4-tert-octylphenol . This compound has applications in the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .
- Methods of Application or Experimental Procedures : The compound is synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .
- Results or Outcomes : The synthesis resulted in an improved yield and easy purification . The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction .
properties
IUPAC Name |
1-iodo-2-methylsulfinylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZJBRKQMWCHCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-2-(methylsulfinyl)benzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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